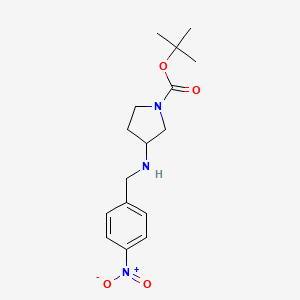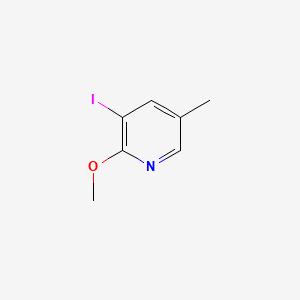
Fmoc-asp-odmab
Vue d'ensemble
Description
Fmoc-asp-odmab is a quasi-orthogonally-protected Asp derivative . The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes this derivative an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .
Synthesis Analysis
The Dmab group in this compound can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This derivative is an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis . Occasionally sluggish cleavage of the aminobenzyl moiety is observed . In these instances, washing the support with 20% DIPEA in DMF/water (9:1) or HCl in dioxane has been found to be efficacious .Molecular Structure Analysis
The molecular formula of this compound is C39H42N2O8 . It has a molar mass of 666.77 g/mol .Chemical Reactions Analysis
The Dmab group in this compound can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes this derivative an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It is clearly soluble in DMF .Applications De Recherche Scientifique
Synthèse peptidique
Fmoc-Asp-ODmab: est largement utilisé dans la synthèse peptidique en phase solide (SPPS) Fmoc . C'est un dérivé d'Asp protégé de manière quasi-orthogonale, ce qui signifie que le groupe Dmab peut être éliminé sélectivement en présence de groupes protecteurs à base de tBu. Cette caractéristique est particulièrement utile pour la synthèse de peptides cycliques et pour la synthèse de bibliothèques, où le démasquage sélectif des groupes fonctionnels est requis.
Préparation de peptides cycliques
Le composé est essentiel dans la synthèse sur résine de peptides pontés par un lactame de chaîne latérale à chaîne latérale . La combinaison de Lys (ivDde) et d'Asp (ODmab) permet le démasquage simultané des deux chaînes latérales en une seule étape, ce qui est un avantage significatif pour la création de structures cycliques au sein des peptides.
Applications en biochimie
En biochimie, this compound est utilisé pour sa capacité à éviter la formation d'aspartimide pendant l'assemblage de la chaîne peptidique . Ceci est crucial lors de l'introduction de résidus précédents qui sont sensibles aux réactions secondaires liées à l'aspartimide, garantissant l'intégrité de la structure du peptide.
Recherche pharmacologique
Pharmacologiquement, ce composé aide à la synthèse de peptides ayant des applications thérapeutiques potentielles . Son rôle dans la création de peptides cycliques est particulièrement pertinent, car de nombreux peptides biologiquement actifs et analogues d'hormones ont des structures cycliques.
Science des matériaux
En science des matériaux, this compound contribue au développement d'hydrogels adaptés au génie tissulaire . Ses propriétés d'auto-assemblage dans les bonnes conditions en font un candidat pour la création d'échafaudages capables de soutenir la régénération tissulaire.
Génie chimique
D'un point de vue du génie chimique, this compound est utilisé dans le développement de procédés pour la formation de liaisons peptidiques . L'efficacité et la sélectivité de la formation de liaisons sont essentielles dans la synthèse à l'échelle industrielle, où ce composé peut jouer un rôle dans l'optimisation des méthodes de production.
Safety and Hazards
Fmoc-asp-odmab should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Fmoc-Asp-ODmab is a quasi-orthogonally-protected Asp derivative . It is primarily used in the synthesis of cyclic peptides . The primary targets of this compound are peptide chains that require the incorporation of the aspartic acid residue .
Mode of Action
This compound interacts with its targets during the process of solid-phase peptide synthesis . The Fmoc group provides protection for the alpha-amino group during the synthesis process . The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This allows for the selective unmasking of side-chains, making this derivative an extremely useful tool for the preparation of cyclic peptides .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of cyclic peptides . The compound’s ability to selectively unmask side-chains allows for the creation of side-chain to side-chain lactam bridges, which are crucial in the formation of cyclic peptides .
Pharmacokinetics
Its adme properties would be largely influenced by the specific conditions of the synthesis process, including the solvents used and the presence of other protecting groups .
Result of Action
The result of this compound’s action is the successful incorporation of the aspartic acid residue into peptide chains, and the formation of cyclic peptides . This can have various effects at the molecular and cellular level, depending on the specific function of the cyclic peptide being synthesized .
Action Environment
The action of this compound is highly dependent on the environment in which it is used . Factors such as the pH of the solution, the temperature, and the presence of other chemicals can all influence its efficacy and stability . For example, the compound is typically stored at temperatures between 15-25°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
Fmoc-Asp-ODmab plays a significant role in biochemical reactions, particularly in the synthesis of cyclic peptides . The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This property makes this compound an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Dmab group can be selectively removed in the presence of tBu-based protecting groups, facilitating the synthesis of cyclic peptides . These peptides can then interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the Dmab group can be selectively removed in the presence of tBu-based protecting groups .
Metabolic Pathways
It is known that the compound plays a key role in the synthesis of cyclic peptides .
Propriétés
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGGDHLJBRXJCV-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100914 | |
| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172611-77-7 | |
| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of Fmoc-Asp-ODmab in solid-phase peptide synthesis, and how does this relate to the synthesis of cyclic peptides?
A1: this compound is a protected form of aspartic acid (Asp) attached to an ODmab linker. This linker enables the side-chain immobilization of aspartic acid onto a solid support (resin) during solid-phase peptide synthesis [, ]. This approach is particularly useful for synthesizing cyclic peptides, as demonstrated in the synthesis of the chlorofusin peptide []. By anchoring the Asp side chain to the resin, the peptide chain grows while remaining attached to the solid support. Once the linear peptide sequence is assembled, a cyclization reaction can be performed on the resin, followed by cleavage from the support to yield the desired cyclic peptide.
Q2: Are there any limitations to using this compound for solid-phase synthesis of cyclic peptides?
A2: While this compound enables the synthesis of cyclic peptides, the research on chlorofusin synthesis highlights a potential limitation []. Cyclization of the linear peptide on the resin yielded a mixture of diastereomers. This means that the final product was not a single, well-defined molecule but a mixture of two isomers. While one isomer was identified as analogous to the natural product, the presence of diastereomers necessitates additional purification steps and potentially impacts the overall yield and biological activity of the synthesized peptide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






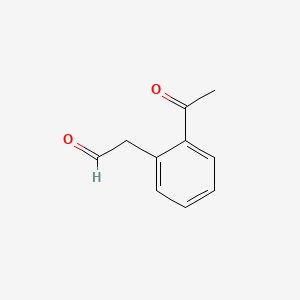
![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)
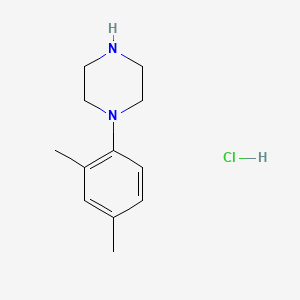

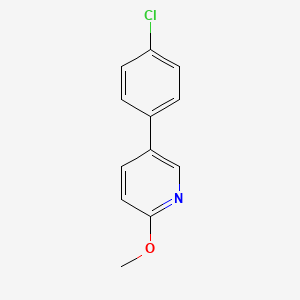
![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)
